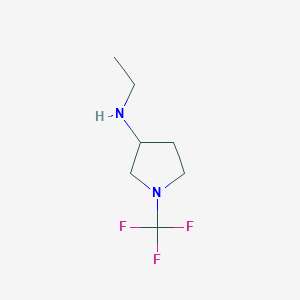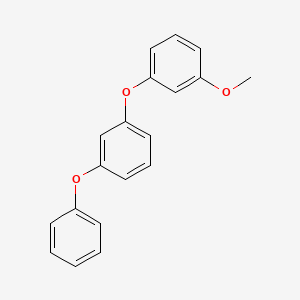
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a 3-methoxyphenoxy group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- typically involves the reaction of 3-methoxyphenol with phenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 3-methoxyphenol is reacted with phenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as phase transfer catalysts or metal catalysts may be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration, sulfonation, and halogenation can be performed using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of plastics, adhesives, and coatings. It serves as an antioxidant, ultraviolet absorber, and flame retardant, enhancing the thermal stability and flame resistance of materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 1-Methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Indole derivatives
Uniqueness
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use.
Eigenschaften
CAS-Nummer |
63549-10-0 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
1-methoxy-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C19H16O3/c1-20-16-9-5-10-17(13-16)22-19-12-6-11-18(14-19)21-15-7-3-2-4-8-15/h2-14H,1H3 |
InChI-Schlüssel |
WBPQKMMBWADJQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

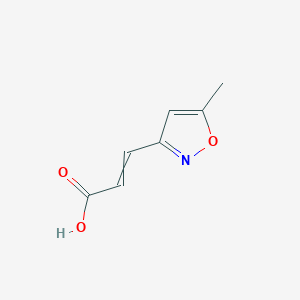
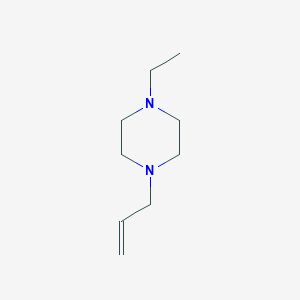

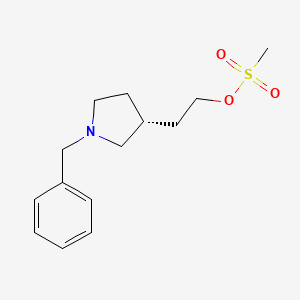

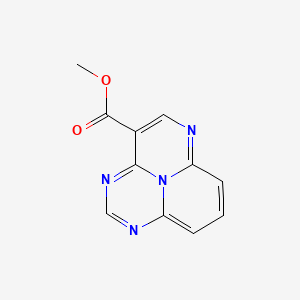
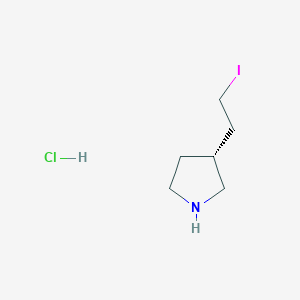
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
